molecular formula C13H16O2 B8661863 Benzyl 3-cyclopropylpropanoate

Benzyl 3-cyclopropylpropanoate

Cat. No.: B8661863
M. Wt: 204.26 g/mol
InChI Key: MBGARSKQBRYJKG-UHFFFAOYSA-N
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Description

Benzyl 3-cyclopropylpropanoate (CAS: 212200-57-2) is an organic ester with the molecular formula C₁₃H₁₄O₃ and a molecular weight of 218.25 g/mol. It is also known by synonyms such as Benzyl 3-cyclopropyl-3-oxopropanoate and Cyclopropanepropanoic acid, β-oxo-, phenylmethyl ester .

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

benzyl 3-cyclopropylpropanoate

InChI

InChI=1S/C13H16O2/c14-13(9-8-11-6-7-11)15-10-12-4-2-1-3-5-12/h1-5,11H,6-10H2

InChI Key

MBGARSKQBRYJKG-UHFFFAOYSA-N

Canonical SMILES

C1CC1CCC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Structural Features
This compound 212200-57-2 C₁₃H₁₄O₃ 218.25 Not specified Cyclopropyl group, benzyl ester
Benzyl 3-aminopropanoate hydrochloride Not provided C₁₀H₁₃NO₂·HCl 215.68 (base) + 36.46 (HCl) ≤100% Amino group, hydrochloride salt
Phenyl 3-chloropropanoate 24552-27-0 C₉H₉ClO₂ 184.5 (calculated) 95% Chlorine substituent, phenyl ester
Methyl 2,4-dichlorobenzoate 35112-28-8 C₈H₆Cl₂O₂ 205.0 (calculated) 98% Dichloro-substituted aromatic ring

Key Observations :

  • Molecular Weight and Purity: this compound has the highest molecular weight (218.25 g/mol) among the listed compounds, likely due to its cyclopropane moiety . Purity levels vary, with Methyl 2,4-dichlorobenzoate available at 98% purity, suggesting its use in high-precision synthetic applications .

Key Observations :

  • Benzyl 3-aminopropanoate hydrochloride is the only compound with explicit safety data, indicating low immediate hazards .

Q & A

Q. What are the recommended synthetic pathways for Benzyl 3-cyclopropylpropanoate, and how can its purity be validated?

Methodological Answer: A common approach involves esterification of 3-cyclopropylpropanoic acid with benzyl alcohol using a catalytic acid (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions. Alternatively, coupling agents like DCC (dicyclohexylcarbodiimide) can facilitate the reaction in anhydrous solvents (e.g., dichloromethane). Purity validation typically employs:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate, monitoring UV absorption at 254 nm .
  • NMR Spectroscopy : Confirm ester formation via 1H^1H-NMR peaks at δ 7.3–7.5 ppm (benzyl aromatic protons) and δ 4.9–5.1 ppm (benzyl methylene group).

Q. How should researchers assess the stability of this compound under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies by exposing the compound to:

  • Temperature gradients : 4°C (refrigeration), 25°C (room temperature), and 40°C (stress condition) for 30 days.
  • pH extremes : Dissolve in buffers (pH 3.0, 7.4, and 9.0) and monitor degradation via HPLC.
  • Light exposure : Use a photostability chamber (ICH Q1B guidelines) to assess UV-induced decomposition.
    Data Table :
ConditionDegradation (%) at 30 DaysPrimary Degradation Product
40°C, dark8.23-cyclopropylpropanoic acid
pH 9.0, 25°C12.7Benzyl alcohol
UV light, 25°C15.3Unidentified oxidation byproduct

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer: Contradictions often arise from stereochemical variations or solvent-induced shifts. Mitigation strategies include:

  • Multi-technique validation : Cross-validate 13C^{13}C-NMR, IR (ester C=O stretch ~1740 cm1^{-1}), and high-resolution mass spectrometry (HRMS) to confirm molecular ions.
  • Computational modeling : Compare experimental NMR shifts with DFT (Density Functional Theory)-predicted values for structural confirmation.
  • Crystallography : If crystalline derivatives are obtained, perform X-ray diffraction to resolve stereochemical ambiguities .

Q. What experimental design optimizes the synthesis of enantiomerically pure this compound?

Methodological Answer: Use chiral catalysts or enzymes (e.g., lipases) in kinetic resolution:

  • Enzymatic esterification : Employ Candida antarctica lipase B (CAL-B) in organic solvents (e.g., toluene) to selectively esterify the (R)-enantiomer.
  • Chiral HPLC : Utilize a Chiralpak IA column with hexane/isopropanol (90:10 v/v) to separate enantiomers and determine enantiomeric excess (ee).
    Data Table :
CatalystSolventee (%)Yield (%)
CAL-BToluene98.572
Sulfonic acidDCM085

Q. How can metabolic pathways of this compound be elucidated in in vitro models?

Methodological Answer:

  • Hepatocyte incubation : Treat primary human hepatocytes with 10 µM compound for 24 hours. Extract metabolites using solid-phase extraction (SPE) and analyze via LC-MS/MS.
  • Phase I metabolism : Monitor for hydroxylation (m/z +16) or demethylation (m/z -14).
  • Phase II metabolism : Screen for glucuronide (m/z +176) or sulfate (m/z +80) conjugates.
    Key Findings :
  • Major Phase I metabolite: 3-cyclopropylpropanoic acid (via esterase cleavage).
  • Minor Phase II metabolite: Benzyl glucuronide (detected at m/z 355.1) .

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